molecular formula C13H19NO B1354026 trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol CAS No. 678991-64-5

trans (+/-)-2-((R)-1-Phenylethylamino)cyclopentanol

Cat. No.: B1354026
CAS No.: 678991-64-5
M. Wt: 205.3 g/mol
InChI Key: XRTOQDRFDAUSLY-RAIGVLPGSA-N
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Description

trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol: is a chiral compound with a cyclopentanol backbone and a phenylethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and ®-1-phenylethylamine.

    Reductive Amination: Cyclopentanone undergoes reductive amination with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.

    Hydrogenation: The resulting amine is then subjected to hydrogenation to yield trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of various cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a chiral building block in the synthesis of complex organic molecules.
  • Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various enzymes and receptors.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and potential as a drug candidate.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

    Cyclopentanol: A simple alcohol with a cyclopentane ring.

    Phenylethylamine: A primary amine with a phenyl group attached to an ethyl chain.

    Cyclopentanone: A ketone with a cyclopentane ring.

Uniqueness:

  • The combination of a cyclopentanol backbone with a phenylethylamino substituent gives trans (+/-)-2-(®-1-Phenylethylamino)cyclopentanol unique stereochemical properties.
  • Its chiral nature and specific configuration make it valuable in asymmetric synthesis and chiral resolution processes.
  • The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility and importance.

Properties

IUPAC Name

(1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTOQDRFDAUSLY-RAIGVLPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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